Cas no 2316-85-0 (4-cyclohexylbutan-2-one)

4-Cyclohexylbutan-2-one is a cyclic ketone with the molecular formula C₁₀H₁₈O, featuring a cyclohexyl group attached to the butanone framework. This compound is valued for its intermediate role in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its structure offers a balance of reactivity and stability, making it suitable for reactions such as reductions, condensations, and alkylations. The cyclohexyl moiety enhances lipophilicity, which can be advantageous in applications requiring controlled solubility or hydrophobic interactions. With a well-defined boiling point and purity, it is a reliable reagent for research and industrial processes. Proper handling and storage are recommended due to its flammability.
4-cyclohexylbutan-2-one structure
4-cyclohexylbutan-2-one structure
Product name:4-cyclohexylbutan-2-one
CAS No:2316-85-0
MF:C10H18O
MW:154.249323368073
CID:1413361
PubChem ID:536973

4-cyclohexylbutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 4-cyclohexyl-
    • 4-cyclohexyl-2-butanone
    • 4-cyclohexyl-butan-2-one
    • 2316-85-0
    • CS-0259701
    • IRQGFFDNBUXBLR-UHFFFAOYSA-N
    • SCHEMBL3846913
    • 4-Cyclohexylbutane-2-one
    • Hexahydrobenzylacetone
    • AKOS009390802
    • Z406376884
    • MFCD11553388
    • 4-cyclohexylbutan-2-one
    • EN300-73944
    • Inchi: InChI=1S/C10H18O/c1-9(11)7-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3
    • InChI Key: IRQGFFDNBUXBLR-UHFFFAOYSA-N
    • SMILES: CC(=O)CCC1CCCCC1

Computed Properties

  • Exact Mass: 154.13584
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 17.07

4-cyclohexylbutan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C991423-250mg
4-cyclohexylbutan-2-one
2316-85-0
250mg
$ 365.00 2022-06-06
Enamine
EN300-73944-0.1g
4-cyclohexylbutan-2-one
2316-85-0 95%
0.1g
$230.0 2023-07-06
Enamine
EN300-73944-0.05g
4-cyclohexylbutan-2-one
2316-85-0 95%
0.05g
$154.0 2023-07-06
A2B Chem LLC
AF45314-5g
4-Cyclohexylbutan-2-one
2316-85-0 95%
5g
$1854.00 2024-04-20
A2B Chem LLC
AF45314-100mg
4-Cyclohexylbutan-2-one
2316-85-0 95%
100mg
$278.00 2024-04-20
1PlusChem
1P00BPDU-2.5g
4-Cyclohexylbutane-2-one
2316-85-0 95%
2.5g
$1369.00 2025-02-25
Aaron
AR00BPM6-100mg
4-Cyclohexylbutane-2-one
2316-85-0 95%
100mg
$342.00 2023-12-14
Enamine
EN300-73944-0.5g
4-cyclohexylbutan-2-one
2316-85-0 95%
0.5g
$516.0 2023-07-06
Enamine
EN300-73944-2.5g
4-cyclohexylbutan-2-one
2316-85-0 95%
2.5g
$1062.0 2023-07-06
Enamine
EN300-73944-10.0g
4-cyclohexylbutan-2-one
2316-85-0 95%
10.0g
$3062.0 2023-07-06

4-cyclohexylbutan-2-one Related Literature

Additional information on 4-cyclohexylbutan-2-one

4-Cyclohexylbutan-2-one: A Comprehensive Overview

4-Cyclohexylbutan-2-one, also known by its CAS registry number CAS No. 2316-85-0, is a versatile organic compound with significant applications in various industries. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in pharmaceuticals, agrochemicals, and specialty chemicals. The molecule consists of a cyclohexane ring attached to a butanone backbone, making it a valuable intermediate in organic synthesis.

The synthesis of 4-cyclohexylbutan-2-one typically involves the alkylation of cyclohexyl groups onto a ketone framework. Recent advancements in catalytic methods have enhanced the efficiency and selectivity of this process, reducing production costs and environmental impact. Researchers have explored the use of transition metal catalysts and microwave-assisted techniques to optimize the reaction conditions, ensuring higher yields and purities.

In terms of applications, 4-cyclohexylbutan-2-one has found utility as a building block in the synthesis of complex molecules. Its role as an intermediate in drug discovery has been particularly notable. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents.

The environmental impact of 4-cyclohexylbutan-2-one has also been a focus of recent research. Scientists have investigated its biodegradation pathways and toxicity profiles to ensure sustainable practices in its production and use. Findings indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its ecological footprint.

Moreover, the compound's stability under various chemical and physical conditions has been thoroughly examined. Its resistance to oxidation and thermal degradation makes it suitable for applications requiring long-term stability. Recent studies have highlighted its compatibility with polar solvents, enhancing its utility in formulation development.

In conclusion, 4-cyclohexylbutan-2-one (CAS No. 2316-85-0) stands as a pivotal compound in modern organic chemistry. Its versatility, combined with advancements in synthesis and application techniques, positions it as a key player in the development of innovative chemical products. As research continues to uncover new potentials, this compound is poised to contribute significantly to various scientific domains.

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Amadis Chemical Company Limited
(CAS:2316-85-0)4-cyclohexylbutan-2-one
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Purity:99%/99%
Quantity:1g/5g
Price ($):455/892